molecular formula C9H9N3O B12959229 6-Amino-1-methyl-1H-indazole-3-carbaldehyde

6-Amino-1-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B12959229
M. Wt: 175.19 g/mol
InChI Key: FBVUYRPUFGIVGX-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and are used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals . The compound’s structure includes an indazole ring substituted with an amino group at the 6th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-methyl-1H-indazole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-1-methyl-1H-indazole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-methyl-1H-indazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, methyl, and aldehyde groups allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

6-amino-1-methylindazole-3-carbaldehyde

InChI

InChI=1S/C9H9N3O/c1-12-9-4-6(10)2-3-7(9)8(5-13)11-12/h2-5H,10H2,1H3

InChI Key

FBVUYRPUFGIVGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)N)C(=N1)C=O

Origin of Product

United States

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